

2-Cyano-5-hydroxymethylpyridine CAS number 58553-48-3 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Cyano-5-hydroxymethylpyridine

Cat. No.: B1340473

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An In-depth Technical Guide to **2-Cyano-5-hydroxymethylpyridine** (CAS 58553-48-3)

Introduction: A Versatile Heterocyclic Building Block

2-Cyano-5-hydroxymethylpyridine, registered under CAS number 58553-48-3, is a bifunctional pyridine derivative that has garnered significant interest in the fields of medicinal chemistry and materials science. Its structure incorporates a reactive cyano group at the 2-position and a versatile hydroxymethyl group at the 5-position. This unique arrangement of functional groups makes it an invaluable intermediate for the synthesis of a wide array of more complex molecular architectures. The pyridine ring itself serves as a key scaffold in numerous biologically active compounds, while the cyano and hydroxymethyl moieties offer orthogonal handles for chemical modification. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Spectroscopic Profile

The fundamental properties of a compound are critical for its application in synthesis and formulation. The data for **2-Cyano-5-hydroxymethylpyridine** are summarized below.

Physical and Chemical Properties

The known physical and chemical characteristics of this compound are essential for handling, storage, and reaction planning.

Property	Value	Source(s)
CAS Number	58553-48-3	[1] [2] [3]
Molecular Formula	C ₇ H ₆ N ₂ O	[1] [4]
Molecular Weight	134.14 g/mol	[1] [4]
Synonyms	5- (Hydroxymethyl)picolinonitrile, 5-(Hydroxymethyl)pyridine-2- carbonitrile	[1] [4]
Appearance	Solid (Form not specified)	[4]
Density	1.257 g/cm ³ (Predicted)	[1]
Boiling Point	353.8°C at 760 mmHg (Predicted)	[1]
Purity	Typically >95-98%	[2] [4]

Spectroscopic Signature

While specific experimental spectra for this exact compound are not publicly cataloged, its structure allows for the confident prediction of key spectroscopic features based on well-established principles for its constituent functional groups.[\[5\]](#)[\[6\]](#)

Spectroscopy	Characteristic Features
¹ H NMR	<ul style="list-style-type: none">- Aromatic Protons (3H): Complex multiplet patterns in the δ 7.5-8.8 ppm range, characteristic of a 2,5-disubstituted pyridine ring.- Methylene Protons (-CH₂-): A singlet or doublet (if coupled) around δ 4.5-4.8 ppm.- Hydroxyl Proton (-OH): A broad singlet, chemical shift is solvent-dependent, exchanges with D₂O.[6]
¹³ C NMR	<ul style="list-style-type: none">- Cyano Carbon (C≡N): A signal in the δ 115-120 ppm range.- Pyridine Carbons (5C): Signals in the aromatic region (δ 120-160 ppm).- Methylene Carbon (-CH₂-): A signal around δ 60-65 ppm.[5]
Infrared (IR)	<ul style="list-style-type: none">- O-H Stretch: A broad band around 3200-3500 cm⁻¹ from the hydroxyl group.[6]- C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.- C≡N Stretch: A sharp, medium-intensity peak around 2220-2240 cm⁻¹.[5]- C=N, C=C Stretch (Pyridine Ring): Bands in the 1400-1600 cm⁻¹ region.- C-O Stretch: A strong band in the 1000-1200 cm⁻¹ range.
Mass Spec. (MS)	<ul style="list-style-type: none">- Molecular Ion (M⁺): A peak at m/z = 134, corresponding to the molecular weight.[5]

Acquiring high-quality spectroscopic data is paramount for structure verification. The following are standard protocols for the analysis of organic compounds like **2-Cyano-5-hydroxymethylpyridine**.

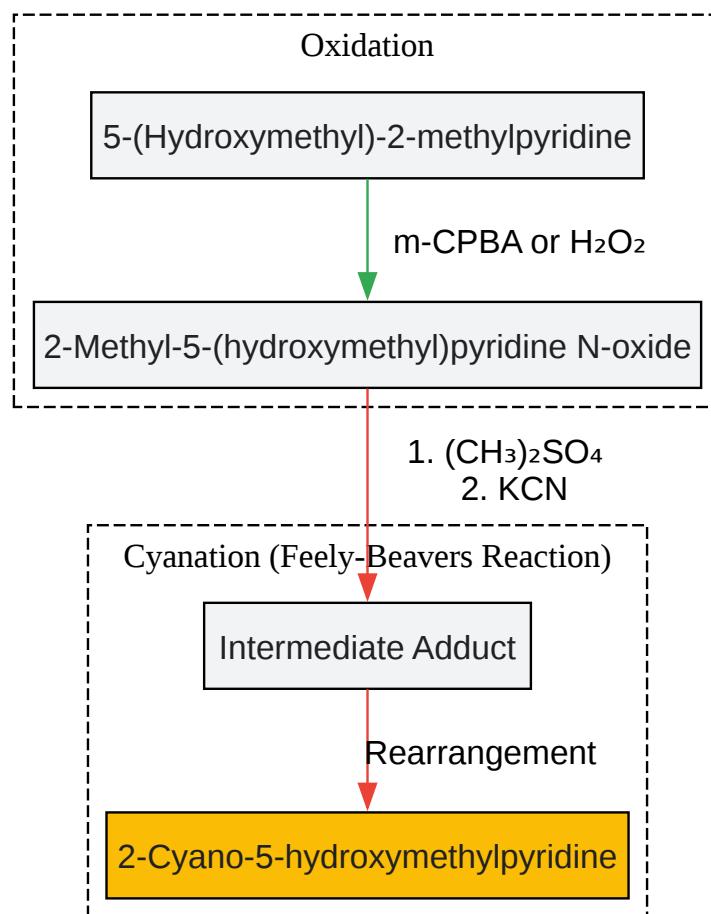
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[5]

- ¹H NMR Acquisition: Acquire the spectrum on a 300 or 400 MHz spectrometer. Co-add 8 to 16 scans to achieve a good signal-to-noise ratio.[5]
- ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A higher number of scans (e.g., 128 to 1024) is necessary due to the low natural abundance of ¹³C.[5]
- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk.[5]
 - Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.[5]

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 2-cyanopyridine derivatives often involves the introduction of a cyano group onto a pre-functionalized pyridine ring. Common methods include the cyanation of 2-halopyridines or the transformation of pyridine N-oxides.[7][8] A plausible and industrially scalable approach for synthesizing **2-Cyano-5-hydroxymethylpyridine** would start from 5-(hydroxymethyl)-2-methylpyridine or a related precursor.



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Caption: Plausible synthetic workflow for **2-Cyano-5-hydroxymethylpyridine**.

This pathway leverages the well-established method of converting a pyridine N-oxide to a 2-cyanopyridine.^[7] The N-oxide activation facilitates nucleophilic attack by the cyanide ion at the 2-position.

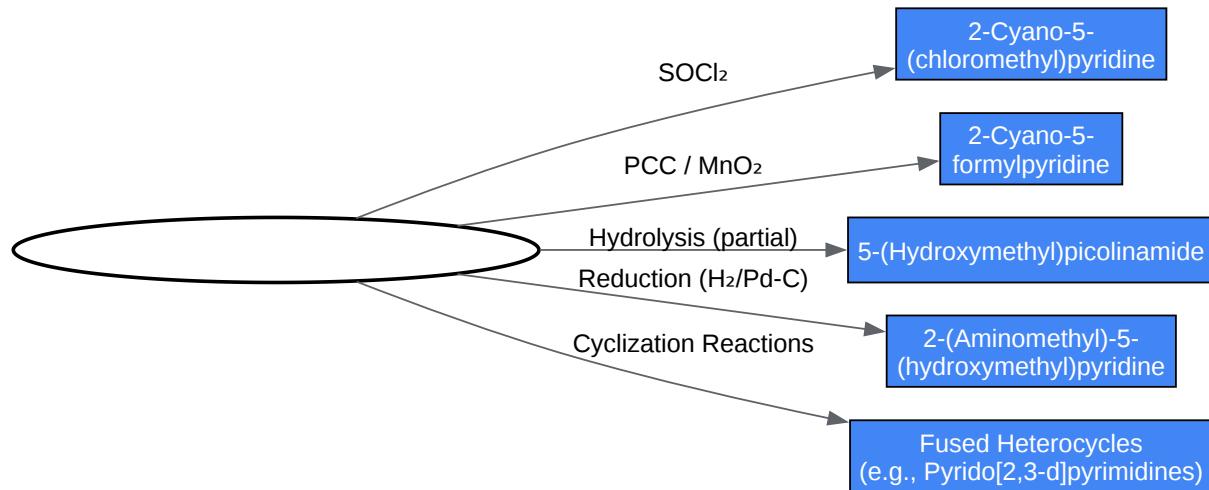
Reactivity Profile

The utility of **2-Cyano-5-hydroxymethylpyridine** stems from the distinct reactivity of its functional groups, which can be addressed selectively.

- Cyano Group (Nitrile): This group is a versatile precursor.
 - Reduction: Can be reduced to a primary amine ($-\text{CH}_2\text{NH}_2$) using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere, often in the presence of an acid.^[9] This

transformation yields 2-(aminomethyl)-5-(hydroxymethyl)pyridine, a valuable building block for ligands and pharmaceuticals.

- Hydrolysis: Can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (-COOH) or a primary amide (-CONH₂).
- Cyclization: The nitrile can participate in cyclization reactions to form fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are known to have anticancer activity. [\[10\]](#)
- Hydroxymethyl Group (Alcohol): This primary alcohol can undergo typical alcohol reactions.
 - Oxidation: Can be oxidized to an aldehyde (-CHO) or a carboxylic acid (-COOH) using standard oxidizing agents (e.g., PCC, MnO₂, Jones reagent).
 - Esterification/Etherification: The hydroxyl group can be readily converted to esters or ethers to modify solubility or act as a protecting group.
 - Halogenation: Can be converted to a halomethyl group (e.g., -CH₂Cl) using reagents like thionyl chloride (SOCl₂), providing an electrophilic site for further substitution.



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Caption: Reactivity and synthetic utility of the core molecule.

Applications in Drug Discovery and Materials Science

The structural motifs present in **2-Cyano-5-hydroxymethylpyridine** are prevalent in various fields, establishing its role as a high-value intermediate.

- Pharmaceuticals: Pyridine and cyanopyridine cores are central to many therapeutic agents. The ability to convert the cyano and hydroxymethyl groups into amines, amides, and other functionalities is crucial for building libraries of compounds for drug screening.[10][11] For instance, derivatives of cyanopyridines have been investigated as dual VEGFR-2/HER-2 inhibitors for anticancer applications.[10] Furthermore, pyrimidine derivatives synthesized from cyano-precursors are explored as potent anticancer agents.[12]
- Agrochemicals: The pyridine ring is a common feature in pesticides and herbicides. This molecule serves as a starting point for creating novel agrochemicals.[11]
- Materials Science & Catalysis: Pyridine-based compounds are widely used as ligands in coordination chemistry and catalysis.[11] The nitrogen atom of the ring and the potential for conversion into a bidentate amino-alcohol ligand make derivatives of this compound attractive for creating novel catalysts and advanced materials.[13]

Safety, Handling, and Storage

As a potentially hazardous chemical, proper handling and storage procedures are mandatory to ensure laboratory safety. The information is derived from safety data sheets for structurally related and similarly functionalized compounds.[1][14][15][16]

Hazard Identification

- Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][14][16]
- Irritation: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[16]

Recommended Handling and Storage Protocol

- Engineering Controls: Always handle this product in a well-ventilated area, preferably within a chemical fume hood.[15][16]

- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield (Standard EN 166).
[\[16\]](#)
[\[17\]](#)
 - Hand Protection: Wear suitable chemical-resistant gloves.
[\[1\]](#)
 - Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
[\[1\]](#)
- Safe Handling Practices:
 - Avoid contact with skin, eyes, and clothing.
[\[15\]](#)
 - Do not breathe dust or vapors.
[\[14\]](#)
 - Wash hands thoroughly after handling.
[\[14\]](#)
[\[15\]](#)
 - Do not eat, drink, or smoke in the work area.
[\[15\]](#)
- Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated place.
[\[15\]](#)
[\[17\]](#)
 - Some suppliers recommend refrigerated storage.
[\[1\]](#)
 - Store locked up.
[\[14\]](#)
[\[15\]](#)
 - Materials to Avoid: Keep away from strong oxidizing agents, heat, flames, and sparks.
[\[1\]](#)

First Aid Measures

- If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.
[\[14\]](#)
[\[15\]](#)
- In Case of Skin Contact: Immediately wash the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
[\[1\]](#)
[\[14\]](#)

- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
- If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[14][16]

Conclusion

2-Cyano-5-hydroxymethylpyridine is a strategically important chemical intermediate. Its value lies in the orthogonal reactivity of its cyano and hydroxymethyl functional groups, which, when combined with the stable pyridine core, provides a robust platform for synthetic chemists. From the development of novel anticancer agents to the design of specialized ligands for catalysis, this compound offers a gateway to a diverse range of high-value molecules. Adherence to strict safety protocols is essential when handling this compound to mitigate its potential hazards. As research in medicinal and materials chemistry continues to advance, the demand for versatile building blocks like **2-Cyano-5-hydroxymethylpyridine** is poised to grow.

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- To cite this document: BenchChem. [2-Cyano-5-hydroxymethylpyridine CAS number 58553-48-3 properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1340473#2-cyano-5-hydroxymethylpyridine-cas-number-58553-48-3-properties]

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